molecular formula C18H18ClN5O2 B2986144 5-amino-1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899974-08-4

5-amino-1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2986144
CAS No.: 899974-08-4
M. Wt: 371.83
InChI Key: ADLWKGWUSRFSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 5-amino-triazole core substituted with a 2-chlorobenzyl group at position 1 and a 4-methoxybenzyl carboxamide moiety at position 4. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides known for their versatility in medicinal chemistry, particularly in targeting biological pathways such as bacterial SOS response inhibition and cancer cell proliferation . Its structural analogs have demonstrated low cytotoxicity and modular synthetic routes, making this chemotype promising for further optimization .

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-14-8-6-12(7-9-14)10-21-18(25)16-17(20)24(23-22-16)11-13-4-2-3-5-15(13)19/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLWKGWUSRFSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazole-4-carboxamides are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives

Compound Name Substituents (Position 1 / Carboxamide) Molecular Weight (g/mol) Key Biological Activity References
Target Compound 2-chlorobenzyl / 4-methoxybenzyl 383.84* Not explicitly reported (analogs: SOS inhibition, anticancer)
5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 2-chlorobenzyl / 4-fluorobenzyl 359.79 Not reported; fluorinated analogs show improved metabolic stability
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-chlorobenzyl / 4-fluorobenzyl 359.79 Structural isomerism may alter spatial interactions
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl / H 198.17 SOS response inhibition (IC₅₀ = 14 μM), low cytotoxicity
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl / 2,5-dichlorophenyl 376.25 Antiproliferative activity (renal cancer RXF 393 cells, GP = -13.42%)
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl / 4-methoxyphenyl 335.36 Reduced halogen content may lower lipophilicity
5-Amino-1-(4-diethoxymethylbenzyl)-1H-1,2,3-triazole-4-carboxamide 4-diethoxymethylbenzyl / H 346.38 Potential prodrug design for enhanced solubility
5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide 2-chlorobenzyl / thiophen-2-ylmethyl 347.80 Heterocyclic substituents may modulate target selectivity

*Calculated based on molecular formula C₁₈H₁₇ClN₅O₂.

Key Findings:

Substituent Effects on Activity: The carbamoylmethyl derivative (Entry 4) inhibits LexA self-cleavage, critical for bacterial SOS response, with an IC₅₀ of 14 μM . Replacement with chlorobenzyl groups (Entries 1–3) may enhance membrane permeability but risks off-target effects due to increased hydrophobicity. Fluorine substitution (Entries 2–3) often improves metabolic stability and bioavailability compared to methoxy or chlorine .

Anticancer Activity :

  • Dichlorophenyl and dimethoxyphenyl derivatives (e.g., Entry 5) exhibit selective antiproliferative effects, suggesting halogen and methoxy groups synergize for target engagement in cancer cells .

Synthetic Modularity :

  • The scaffold permits facile substitution via azide-alkyne cycloaddition or nucleophilic displacement, enabling rapid SAR exploration .

Research Implications and Notes

Methoxy groups enhance electron-donating capacity, which could stabilize π-π interactions in hydrophobic protein pockets .

Pharmacokinetic Considerations :

  • Chlorinated and methoxylated analogs may face Phase I metabolism (e.g., oxidative dehalogenation), as seen in related triazole derivatives like CAI .

Contradictions and Gaps :

  • While carbamoylmethyl derivatives are validated for SOS inhibition, chlorobenzyl/methoxybenzyl analogs lack direct mechanistic studies, necessitating crystallographic or mutational analyses .

Future Directions :

  • Prioritize in vitro assays (e.g., LexA cleavage inhibition, cytotoxicity screens) for the target compound.
  • Explore hybrid derivatives combining chlorobenzyl and fluorobenzyl groups to balance potency and metabolic stability.

Q & A

Q. What are the key synthetic challenges in preparing 5-amino-1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed?

  • Methodology : The synthesis of analogous triazole carboxamides typically involves: (i) Condensation of substituted anilines (e.g., 2-chlorobenzylamine) with isocyanides (e.g., 4-methoxybenzyl isocyanide) to form carboximidoyl chloride intermediates . (ii) Cyclization with sodium azide under Huisgen 1,3-dipolar conditions to form the triazole core .
  • Challenges : Low yields due to steric hindrance from the 2-chlorobenzyl group and competing side reactions.
  • Solutions : Optimize reaction temperature (40–60°C), use high-purity azide sources, and employ microwave-assisted synthesis to enhance regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98% recommended) .
  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., triazole proton at δ 8.1–8.3 ppm) and substituent integration (e.g., methoxybenzyl singlet at δ 3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ (expected m/z ~412.3) .

Q. What solubility limitations are anticipated, and how can they impact bioassays?

  • Issue : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic substituents (2-chlorobenzyl, methoxybenzyl), leading to aggregation in cell-based assays .
  • Mitigation : Use co-solvents (e.g., DMSO ≤0.1% v/v) or formulate with cyclodextrins (e.g., HP-β-CD) to enhance dispersion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibition profile?

  • Strategy : (i) Substituent Variation : Replace 2-chlorobenzyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance target binding; modify the methoxy group to study steric effects on receptor docking . (ii) Assay Design : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC50_{50} values of analogs to identify critical pharmacophores .

Q. How should researchers resolve contradictions in reported biological activity across studies?

  • Case Example : If one study reports anti-inflammatory activity (IC50_{50} = 50 nM) but another shows no effect:
  • Variables to Assess :
  • Assay Conditions : Check buffer pH (optimum 7.4) and reducing agents (e.g., DTT may alter triazole redox stability) .
  • Cell Lines : Primary vs. immortalized cells may exhibit differential metabolic activation .
  • Resolution : Validate using orthogonal assays (e.g., SPR for binding affinity, qPCR for downstream cytokine expression) .

Q. What computational tools are recommended for predicting this compound’s mechanism of action?

  • Approach :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or HDACs) to identify binding poses. Focus on hydrogen bonding with the triazole NH and carboxamide carbonyl .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?

  • Key Parameters :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation. If t1/2_{1/2} < 30 min, consider prodrug strategies (e.g., esterification of the carboxamide) .
  • Bioavailability : Use Caco-2 monolayers to assess permeability (Papp_{app} > 1 × 106^{-6} cm/s required for oral absorption) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.